4-(4-((Z)-5-((E)-2-メチル-3-フェニルアリルイデン)-4-オキソ-2-チオキソチアゾリジン-3-イル)ブタノイル)ピペラジン-1-カルボン酸エチル

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

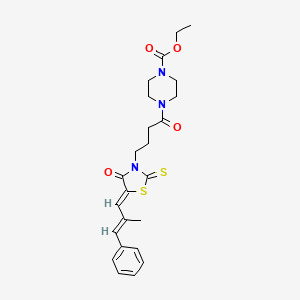

Ethyl 4-(4-((Z)-5-((E)-2-methyl-3-phenylallylidene)-4-oxo-2-thioxothiazolidin-3-yl)butanoyl)piperazine-1-carboxylate is a useful research compound. Its molecular formula is C24H29N3O4S2 and its molecular weight is 487.63. The purity is usually 95%.

BenchChem offers high-quality ethyl 4-(4-((Z)-5-((E)-2-methyl-3-phenylallylidene)-4-oxo-2-thioxothiazolidin-3-yl)butanoyl)piperazine-1-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about ethyl 4-(4-((Z)-5-((E)-2-methyl-3-phenylallylidene)-4-oxo-2-thioxothiazolidin-3-yl)butanoyl)piperazine-1-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

抗うつ薬と抗精神病薬

ピペラジン核は、抗うつ薬(アモキサピン)、抗精神病薬(ビフェプルノックス)の分野で市販されている多くの薬物に見られます 。この化合物中のピペラジン環の存在は、新しい抗うつ薬と抗精神病薬の開発における潜在的な用途を示唆しています。

抗ヒスタミン薬

ピペラジン誘導体は、抗ヒスタミン薬(シクリジンおよびオキサトミド)として使用されてきました 。この化合物はそのピペラジン環により、新しい抗ヒスタミン薬の開発に使用される可能性があります。

抗真菌剤と抗生物質

ピペラジン核は、抗真菌剤(イトラコナゾール)と抗生物質(シプロフロキサシン)にも見られます 。これは、この化合物がこれらの分野で潜在的な用途を持つ可能性があることを示唆しています。

抗がん剤、抗菌剤、および抗酸化特性

ピペラジン環ベースの化合物は、抗がん剤、抗菌剤、および抗酸化特性を備えた生物学的システムに用途が見られます 。この化合物は、これらの特性について潜在的に調査することができます。

触媒と金属有機構造体(MOF)

ピペラジン誘導体は、触媒および金属有機構造体(MOF)の分野でも成功裏に使用されています 。この化合物は、これらの用途で使用される可能性があります。

リガンドと金属錯体

ピペラジンの窒素原子における置換は、潜在的な薬物分子を作成するだけでなく、金属イオンとの多様な結合可能性により独特なものになります 。この化合物は、新しいリガンドと金属錯体の合成に使用される可能性があります。

生物活性

Ethyl 4-(4-((Z)-5-((E)-2-methyl-3-phenylallylidene)-4-oxo-2-thioxothiazolidin-3-yl)butanoyl)piperazine-1-carboxylate, also known by its CAS number 612803-66-4, is a synthetic compound that exhibits a complex structure with potential biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial, anti-inflammatory, and anticancer properties, supported by case studies and research findings.

Chemical Structure and Properties

The molecular formula of the compound is C22H25N3O4S2 with a molecular weight of 459.58 g/mol. The structure includes a thiazolidinone core, which is known for its diverse biological activities.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of ethyl 4-(4-((Z)-5-((E)-2-methyl-3-phenylallylidene)-4-oxo-2-thioxothiazolidin-3-yl)butanoyl)piperazine-1-carboxylate. In particular:

- Inhibition of Bacterial Growth : The compound has demonstrated significant activity against various bacterial strains, including Escherichia coli and Staphylococcus aureus. For instance, in one study, it showed a minimum inhibitory concentration (MIC) of 10 µg/ml against E. coli and Pseudomonas aeruginosa, indicating its potential as an effective antimicrobial agent .

- Biofilm Formation Inhibition : It has also been reported to inhibit biofilm formation in gram-negative bacteria. The compound exhibited a statistically significant reduction in biofilm production at concentrations as low as 10 µg/ml .

Anti-inflammatory Properties

The anti-inflammatory effects of this compound have been investigated through various assays:

- Cytokine Production : Research indicates that the compound can reduce the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages. This suggests its potential utility in managing inflammatory diseases .

- Inhibition of COX Enzymes : The compound has been shown to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory process. This inhibition could lead to reduced inflammation and pain relief .

Anticancer Activity

The anticancer properties of ethyl 4-(4-((Z)-5-((E)-2-methyl-3-phenylallylidene)-4-oxo-2-thioxothiazolidin-3-yl)butanoyl)piperazine-1-carboxylate have also garnered attention:

- Cell Proliferation Inhibition : Studies have demonstrated that this compound can inhibit the proliferation of cancer cell lines such as MCF7 (breast cancer) and HeLa (cervical cancer). The IC50 values were reported at approximately 15 µM for MCF7 cells, indicating a potent anticancer effect .

- Induction of Apoptosis : Mechanistic studies revealed that the compound induces apoptosis in cancer cells through the activation of caspases and the mitochondrial pathway, leading to cell death .

Case Studies

Several case studies have explored the biological activity of this compound:

- Study on Antimicrobial Resistance : A recent study focused on developing compounds to combat antimicrobial resistance found that ethyl 4-(4-((Z)-5-((E)-2-methyl-3-phenylallylidene)-4-oxo-2-thioxothiazolidin-3-yl)butanoyl)piperazine-1-carboxylate showed enhanced activity against resistant strains compared to traditional antibiotics .

- Evaluation in Cancer Models : In vivo studies using mouse models demonstrated that treatment with this compound resulted in reduced tumor size and improved survival rates compared to control groups .

Summary Table of Biological Activities

特性

IUPAC Name |

ethyl 4-[4-[(5Z)-5-[(E)-2-methyl-3-phenylprop-2-enylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanoyl]piperazine-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H29N3O4S2/c1-3-31-23(30)26-14-12-25(13-15-26)21(28)10-7-11-27-22(29)20(33-24(27)32)17-18(2)16-19-8-5-4-6-9-19/h4-6,8-9,16-17H,3,7,10-15H2,1-2H3/b18-16+,20-17- |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HSFXWWXPPYZSCK-MOKUSBMGSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)N1CCN(CC1)C(=O)CCCN2C(=O)C(=CC(=CC3=CC=CC=C3)C)SC2=S |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)N1CCN(CC1)C(=O)CCCN2C(=O)/C(=C/C(=C/C3=CC=CC=C3)/C)/SC2=S |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H29N3O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

487.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。